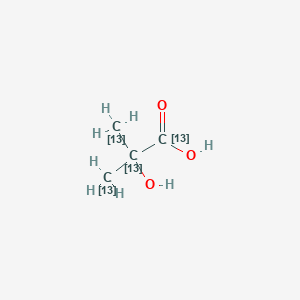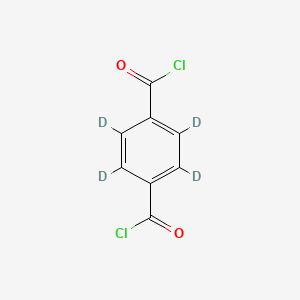
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride
描述
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is a deuterated derivative of benzene-1,4-dicarbonyl chloride. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride typically involves the deuteration of benzene-1,4-dicarbonyl chloride. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetradeuteriobenzene-1,4-diamine or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Diamines and other reduced derivatives.
Oxidation Reactions: Dicarboxylic acids.
科学研究应用
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and materials for studying reaction mechanisms and kinetics.
Biology: Employed in the development of deuterated drugs to improve metabolic stability and reduce toxicity.
Medicine: Utilized in the design of deuterated pharmaceuticals with enhanced pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy and other analytical techniques.
作用机制
The mechanism of action of 2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride involves its interaction with various molecular targets and pathways. The incorporation of deuterium atoms can influence the compound’s reactivity and stability, leading to altered reaction kinetics and product distributions. In biological systems, deuterated compounds often exhibit slower metabolic degradation, which can enhance their therapeutic efficacy and reduce side effects.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride: A fluorinated analogue with different electronic properties.
2,3,5,6-Tetramethylbenzene-1,4-dicarbonyl chloride: A methylated derivative with altered steric and electronic characteristics.
2,3,5,6-Tetrahydroxybenzene-1,4-dicarbonyl chloride: A hydroxylated compound with different reactivity.
Uniqueness
2,3,5,6-Tetradeuteriobenzene-1,4-dicarbonyl chloride is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for studying isotope effects, reaction mechanisms, and developing deuterated drugs with improved pharmacokinetic profiles.
属性
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H/i1D,2D,3D,4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEJRKJRKIFVNY-RHQRLBAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])C(=O)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584374 | |
| Record name | (~2~H_4_)Benzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129775-07-1 | |
| Record name | (~2~H_4_)Benzene-1,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129775-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)
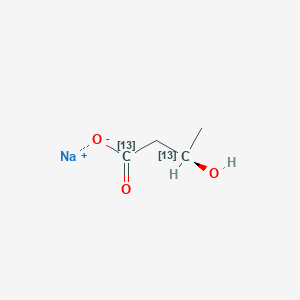
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)

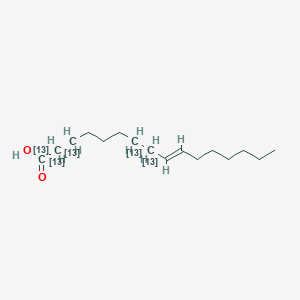
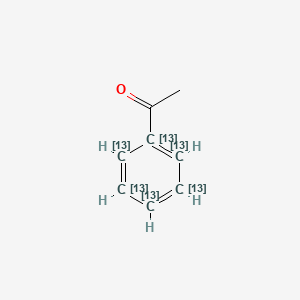
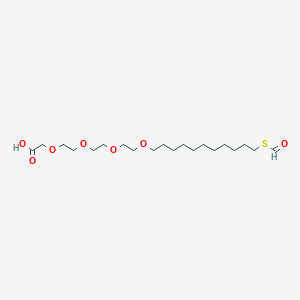
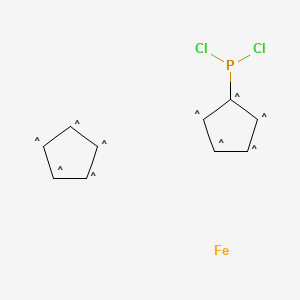
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)

